4-Amino-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H6N2O2 It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a hydroxyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the nitration of 2-hydroxynicotinaldehyde, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
Industrial production of 4-amino-2-hydroxynicotinaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-Amino-2-hydroxynicotinic acid
Reduction: 4-Amino-2-hydroxy-3-pyridinemethanol
Substitution: Depending on the nucleophile used, various substituted derivatives of 4-amino-2-hydroxynicotinaldehyde
Scientific Research Applications
4-Amino-2-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-amino-2-hydroxynicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynicotinaldehyde: Lacks the amino group at the 4-position, making it less versatile in certain chemical reactions.
4-Amino-2-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group, which can affect its reactivity and biological activity.
4-Amino-3-hydroxynicotinaldehyde: The position of the hydroxyl group is different, leading to variations in chemical and biological properties.
Uniqueness
4-Amino-2-hydroxynicotinaldehyde is unique due to the presence of both amino and hydroxyl groups on the pyridine ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1289264-38-5 |
---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4-amino-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H3,7,8,10) |
InChI Key |
VNFJFBLFMIMDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.